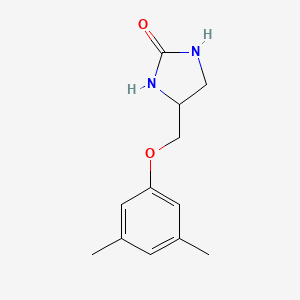
Kaliotoxin-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Kaliotoxin-1 (KTX1) has been isolated from the venom of the Scorpion Androctonus mauretanicus mauretanicus. This compound shows a high structural affinity with Iberiotoxin and Charybdotoxin that inhibit KCa2+ channels activity. According to several studies, it appears that this compound has a weak inhibitory effect on KCa2+ channels, but it is a potent and selective inhibitor of voltage-activated potassium channel (Kv1.1, Kv1.2, Kv1.3).
Applications De Recherche Scientifique
Therapeutic Potential in Neurological Disorders :
- KTX-1 is a selective blocker of voltage-gated potassium channels (Kv), specifically Kv1.1 and Kv1.3, which are expressed in T lymphocytes and in certain areas of the central nervous system. Blockage of these channels can inhibit T lymphocyte activation and improve impaired neuronal conduction in demyelinated axons. This suggests potential therapeutic applications for diseases like multiple sclerosis (Beeton et al., 2001).
Role in Bone Resorption and Periodontal Disease :
- KTX-1 has shown potential in reducing inflammatory bone resorption. For example, it was observed that systemic administration of KTX-1 reduced bone resorption in experimental periodontal disease in rats, possibly by decreasing RANKL mRNA expression by T-cells in gingival tissue (Valverde et al., 2003).
Insights into Neuro-Immuno-Endocrine Axis Modulation :
- The neuro-immuno-endocrine effects of KTX-1 have been investigated, with studies showing that intracerebroventricular injection of KTX-1 leads to severe alterations in hypothalamus and thyroid function, potentially by activating inflammatory responses and inducing oxidative stress in these organs (Ladjel-Mendil et al., 2016).
Exploring Structural and Functional Properties :
- Research has focused on understanding the structure and function of KTX-1, particularly its interaction with potassium channels. For instance, studies have detailed the synthesis and characterization of KTX-1, examining its sequence and structure, and how these relate to its activity in blocking potassium channels (Romi et al., 1993).
Implications for Cancer Therapy :
- While not directly related to KTX-1, studies on immunotoxins, which combine toxins with specific targeting mechanisms, could provide a broader context for understanding how toxins like KTX-1 might be harnessed in targeted therapies for conditions such as cancer (Kreitman, 1998).
Potential in Treating Hyperkalemia :
- KTX-1 has been studied for its potential in treating hyperkalemia, a condition characterized by elevated serum potassium levels. The toxin's ability to inhibit potassium channels may normalize cell excitability under hyperkalemic conditions (Lal, 2018).
Propriétés
Formule moléculaire |
C171H283N55O49S6 |
|---|---|
Poids moléculaire |
4149.89 Da |
Apparence |
White lyophilized solidPurity rate: > 97 %AA sequence: Gly-Val-Glu-Ile-Asn-Val-Lys-Cys8-Ser-Gly-Ser-Pro-Gln-Cys14-Leu-Lys-Pro-Cys18-Lys-Asp-Ala-Gly-Met-Arg-Phe-Gly-Lys-Cys28-Met-Asn-Arg-Lys-Cys33-His-Cys35-Thr-Pro-Lys-OHDisulfide bonds between Cys8-Cys28, Cys14-Cys33 and Cys18-Cys35)Length (aa): 38 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



